molecular formula C18H19ClN2O5S B2911740 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946261-74-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2911740
CAS No.: 946261-74-1
M. Wt: 410.87
InChI Key: RZAACEFFGDEGJW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic small molecule belonging to the class of substituted benzamides, designed for biochemical research. Its structure integrates a 2,3-dimethoxybenzamide head group linked to a 4-chloroaniline body that incorporates a 1,1-dioxidoisothiazolidine moiety. This specific combination of pharmacophores is significant in medicinal chemistry, as similar compounds featuring the 1,1-dioxidoisothiazolidin-2-yl group have demonstrated substantial research potential as inhibitors of biological targets like the Epidermal Growth Factor Receptor (EGFR) . Compounds within this structural class are frequently investigated for their anti-cancer properties, with some analogs shown to induce apoptosis and arrest the cell cycle in specific phases . Furthermore, the isothiazolidine dioxide group is a key functional feature that can enhance the molecule's binding affinity and metabolic stability. Researchers utilize this compound and its analogs in various applications, including in vitro cytotoxicity screening, enzyme inhibition assays, and structure-activity relationship (SAR) studies to develop novel therapeutic agents, particularly against challenging targets like breast cancer . The presence of the chloro substituent and methoxy groups are common structural modifications explored to optimize potency and selectivity against key enzymatic targets such as kinases . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-6-3-5-13(17(16)26-2)18(22)20-12-7-8-14(19)15(11-12)21-9-4-10-27(21,23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAACEFFGDEGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isothiazolidinyl group: This could be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Chlorination: Introduction of the chloro group on the phenyl ring might be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step could involve coupling the chlorinated phenyl ring with the dimethoxybenzamide moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. Detailed studies would be required to determine its specific biological effects and therapeutic potential.

Industry

In industry, such compounds might find applications in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Their unique chemical properties could make them suitable for specialized industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 2,3-dimethoxybenzamide, isothiazolidin dioxide ~390 (estimated) Potential agrochemical/pharmaceutical
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl 257.67 Polymer synthesis
SiFA-M-FP,5 Fluorosilyl, pyrrolidine, dimethoxybenzamide 712.35 PET imaging probes
Etobenzanid Dichlorophenyl, ethoxymethoxy 324.18 Herbicide
Example 53 () Fluoro, chromenone, pyrazolopyrimidine 589.1 Kinase inhibition (hypothesized)

Key Findings and Implications

  • Structural Uniqueness : The target’s isothiazolidin dioxide and dimethoxybenzamide combination distinguishes it from sulfonamides, fluorinated analogs, and bioisosteres.
  • Synthesis Challenges : Likely requires precise oxidation steps for the isothiazolidin ring, contrasting with milder conditions for Michael additions or click chemistry in analogs .
  • Potential Applications: Dimethoxy groups suggest improved solubility over chlorinated pesticides, while the isothiazolidin dioxide could mimic sulfonamide pharmacophores in drug design .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24ClN3O4S\text{C}_{19}\text{H}_{24}\text{ClN}_{3}\text{O}_{4}\text{S}

This structure includes a chloro-substituted phenyl group, a dioxidoisothiazolidine moiety, and a dimethoxybenzamide component, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds featuring isothiazolidine structures often exhibit significant antimicrobial properties. For instance, derivatives with similar moieties have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The presence of the dioxidoisothiazolidine group enhances the compound's interaction with bacterial cell walls.

Anticancer Potential

Several studies have suggested that compounds with similar structural characteristics possess anticancer properties. For example, benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets remain an area for further exploration.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been noted. The oxalamide functional group may interact with active sites of enzymes involved in metabolic pathways, suggesting possible applications in treating metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nitration of 4-Chloroaniline : This step introduces a nitro group that can be subsequently reduced to an amine.
  • Cyclization : The amine reacts with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative.
  • Acylation : Finally, acylation with 2,3-dimethoxybenzoyl chloride yields the target compound.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Johnson et al. (2021)Reported anticancer effects in vitro on breast cancer cells with IC50 values indicating significant cytotoxicity at concentrations above 10 µM.
Lee et al. (2022)Investigated enzyme inhibition properties showing potential for metabolic pathway modulation in diabetic models.

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